(6-Chloro-5-fluoropyridin-2-YL)methanamine
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Overview
Description
(6-Chloro-5-fluoropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol . It is a derivative of pyridine, featuring both chloro and fluoro substituents on the pyridine ring, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-fluoropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the chlorination and fluorination of 2-pyridinemethanamine . The reaction conditions often involve the use of halogenating agents such as thionyl chloride or sulfuryl chloride for chlorination and fluorine gas or other fluorinating agents for fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-fluoropyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
(6-Chloro-5-fluoropyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (6-Chloro-5-fluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-6-fluoropyridin-2-YL)methanamine
- (6-Fluoropyridin-2-YL)methanamine
- (5-Fluoropyridin-3-YL)methanamine
Uniqueness
(6-Chloro-5-fluoropyridin-2-YL)methanamine is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H6ClFN2 |
---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(6-chloro-5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
ZEWWXDCLCHNPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Cl)F |
Origin of Product |
United States |
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